Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and allow for the construction of the imidazo[1,2-a]pyrazine scaffold with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as one-pot synthesis, which simplifies the process and reduces the need for multiple purification steps . The use of green chemistry principles, such as catalyst-free reactions and environmentally benign solvents, is also gaining traction in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyrazine scaffold, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the suppression of various signaling pathways involved in cell proliferation and inflammation . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar scaffold and have been extensively studied for their biological activities.
Imidazo[1,2-a]pyrimidines: Known for their diverse applications in medicinal chemistry.
Benzo[4,5]imidazo[1,2-a]pyrazines: These compounds also exhibit significant biological activities and are used in various research applications.
Uniqueness
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate stands out due to its unique combination of the imidazo[1,2-a]pyrazine scaffold with a chlorophenyl group, which enhances its biological activity and specificity .
Biological Activity
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a compound of significant interest due to its potential therapeutic applications. The imidazo[1,2-a]pyrazine scaffold is known for its diverse biological activities, making it a valuable target in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement that contributes to its biological activity. The presence of the imidazo[1,2-a]pyrazine moiety is particularly noteworthy due to its established role in various pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance, compounds within this class have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that derivatives of imidazo[1,2-a]pyrazine exhibited IC50 values in the low micromolar range against human cancer cell lines .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. Research indicates that compounds with similar structures possess significant antibacterial and antifungal properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications at specific positions on the imidazo[1,2-a]pyrazine ring can enhance potency and selectivity. For example:
Position | Modification | Effect on Activity |
---|---|---|
4-Chloro | Substitution | Increases anticancer activity |
Amino Group | Alkylation | Enhances antimicrobial potency |
Case Studies
- Anticancer Study : A recent investigation into a series of imidazo[1,2-a]pyrazine derivatives found that specific substitutions at the 4-position significantly increased cytotoxicity against breast cancer cells (MCF-7), with some compounds achieving IC50 values below 10 µM .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of several imidazo derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
- Inflammation Model : In a mouse model of inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups .
Properties
Molecular Formula |
C20H15ClN4O2 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-20(26)15-4-2-3-5-16(15)23-19-18(13-6-8-14(21)9-7-13)24-17-12-22-10-11-25(17)19/h2-12,23H,1H3 |
InChI Key |
SGYAFDPUPBPSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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